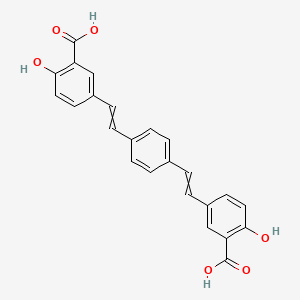
2,3-Diphenoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenoxynaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by the presence of a quinone moiety, which is a functional group consisting of a six-membered ring with two ketone substitutions. 2,3-Diphenoxynaphthoquinone is known for its potential biological activities, including antifungal, antibacterial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphenoxynaphthoquinone can be synthesized through the reaction of 2,3-dichloro-1,4-naphthoquinone with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol displaces the chlorine atoms on the naphthoquinone ring.
Industrial Production Methods
Industrial production of 2,3-diphenoxynaphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenoxynaphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenoxynaphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,3-diphenoxynaphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxynaphthoquinone
- 2,3-Dianilinonaphthoquinone
- 2,3-Diphenylquinoxaline
Uniqueness
2,3-Diphenoxynaphthoquinone is unique due to its dual phenoxy substitutions, which enhance its redox properties and biological activities compared to other naphthoquinone derivatives .
Propiedades
Número CAS |
36626-24-1 |
|---|---|
Fórmula molecular |
C22H14O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2,3-diphenoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)20(24)22(26-16-11-5-2-6-12-16)21(19)25-15-9-3-1-4-10-15/h1-14H |
Clave InChI |
HOLXCWXMWHRROR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)







![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)

![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


